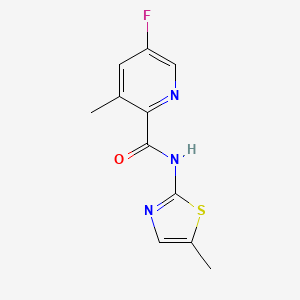
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl group and an ether linkage to a phenyl ring The phenyl ring is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Ether Formation: The pyridazine derivative is then reacted with a phenol derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Amide Formation: The final step involves the reaction of the ether-linked pyridazine derivative with an acyl chloride or anhydride to form the amide bond. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide
- N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
Uniqueness
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both ether and amide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-8-13-19(22-21-15)25-18-11-9-17(10-12-18)23(2)20(24)14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWKNNPTMVXTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)


![3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2521955.png)




![1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B2521962.png)



